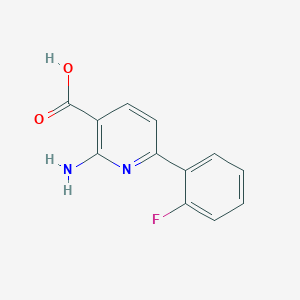

2-Amino-6-(2-fluorophenyl)nicotinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9FN2O2 |

|---|---|

Molecular Weight |

232.21 g/mol |

IUPAC Name |

2-amino-6-(2-fluorophenyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H9FN2O2/c13-9-4-2-1-3-7(9)10-6-5-8(12(16)17)11(14)15-10/h1-6H,(H2,14,15)(H,16,17) |

InChI Key |

SCHJQNWCMFEPJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=C(C=C2)C(=O)O)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 2 Fluorophenyl Nicotinic Acid

Retrosynthetic Strategies for the 2-Amino-6-(2-fluorophenyl)nicotinic Acid Core Structure

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. icj-e.orgnumberanalytics.comscitepress.org For this compound, several disconnection approaches can be envisioned, primarily focusing on the construction of the substituted pyridine (B92270) ring.

A common strategy involves disconnecting the pyridine ring, suggesting a condensation reaction of simpler acyclic precursors. One plausible retrosynthetic pathway (Figure 1) involves the disconnection of the C2-amino and C6-aryl groups, leading back to a suitable α,β-unsaturated carbonyl compound and a nitrogen source. The carboxylic acid group can be introduced from a nitrile precursor, a common and effective strategy in pyridine synthesis.

Figure 1: Plausible Retrosynthetic Disconnections for this compound

This leads to precursors such as a chalcone (B49325) derived from 2-fluoroacetophenone (B1329501) and a suitable three-carbon component, along with malononitrile (B47326) and ammonium (B1175870) acetate (B1210297) as the nitrogen and C2-N source. The final carboxylic acid can be obtained via hydrolysis of the corresponding nicotinonitrile intermediate.

Established and Novel Synthetic Routes to this compound

The synthesis of this compound can be approached through various established and emerging synthetic methodologies, ranging from traditional multi-step sequences to more efficient one-pot procedures.

Multi-step Synthetic Sequences for this compound

Multi-step syntheses offer a robust, albeit sometimes lengthy, approach to constructing complex molecules, allowing for the isolation and purification of intermediates. A feasible multi-step route to this compound, based on analogous syntheses of 2-amino-6-aryl nicotinonitriles, is outlined below. wisdomlib.orgmdpi.com

The initial step typically involves a Claisen-Schmidt condensation between 2-fluoroacetophenone and a suitable aldehyde to form an α,β-unsaturated chalcone. This intermediate is then subjected to a cyclocondensation reaction with malononitrile in the presence of a base and a nitrogen source, such as ammonium acetate, to yield the corresponding 2-amino-6-(2-fluorophenyl)nicotinonitrile. The final step involves the hydrolysis of the nitrile group to the carboxylic acid.

Table 1: Representative Multi-step Synthesis of 2-Amino-6-aryl-nicotinic Acid Analogs

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 2-Fluoroacetophenone, Benzaldehyde derivative | Ethanolic NaOH, room temperature | 1-(2-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone) |

| 2 | Chalcone, Malononitrile | Ammonium acetate, Refluxing ethanol | 2-Amino-6-(2-fluorophenyl)-4-phenylnicotinonitrile |

One-Pot and Convergent Synthesis Approaches to this compound

To improve efficiency and reduce waste, one-pot and convergent synthetic strategies are increasingly favored. For the synthesis of the 2-amino-6-arylpyridine core, several one-pot multicomponent reactions have been developed. researchgate.netpsu.edunih.govchemrxiv.org These reactions often involve the condensation of an aldehyde, a ketone, malononitrile, and a nitrogen source in a single reaction vessel.

A potential one-pot synthesis of a precursor to the target molecule could involve the reaction of 2-fluoroacetophenone, an appropriate aldehyde, malononitrile, and ammonium acetate. Catalysts such as NbCl5 have been shown to be effective in similar multicomponent reactions. researchgate.net The resulting nicotinonitrile can then be hydrolyzed in a subsequent step, or potentially in the same pot under modified conditions. The use of greener reaction media, such as water or ethanol, and catalysts like betaine (B1666868) and guanidine (B92328) carbonate can further enhance the sustainability of these methods. nih.gov

Optimized and Green Chemistry Methodologies in the Synthesis of this compound

In line with the principles of green chemistry, efforts are directed towards developing more sustainable synthetic routes. This includes the use of greener solvents, catalysts, and energy sources. For the synthesis of nicotinic acid derivatives, the use of the bio-based solvent Cyrene™ has been explored as a substitute for toxic polar aprotic solvents like DMF and DMSO in nucleophilic aromatic substitution reactions. researchgate.netunimi.it Enzymatic approaches are also gaining traction for the synthesis of nicotinic acid, offering high selectivity and mild reaction conditions. nih.govfrontiersin.org

Furthermore, the use of microwave or ultrasonic irradiation can significantly reduce reaction times and improve yields in the synthesis of 2-amino-3-cyanopyridines. psu.edu The optimization of reaction conditions, such as temperature, catalyst loading, and solvent choice, is crucial for maximizing the efficiency and sustainability of the synthesis of this compound.

Regioselective and Stereoselective Considerations in the Synthesis of this compound

The synthesis of polysubstituted pyridines often presents challenges in controlling regioselectivity. In the context of this compound, the key challenge is the precise placement of the three different substituents on the pyridine ring.

The regioselectivity in the construction of the pyridine ring from acyclic precursors is often dictated by the nature of the starting materials and the reaction mechanism. For instance, in the multicomponent synthesis of 2,6-disubstituted pyridines, the regiochemical outcome can be controlled through the judicious choice of reactants and catalysts. rsc.org Palladium-catalyzed reactions of pyridotriazoles have been shown to provide regioselective access to 2,6-disubstituted pyridines. rsc.org Similarly, base-catalyzed ring transformations of 2H-pyran-2-ones can also yield 2,6-diarylpyridines with high regioselectivity. rsc.org

As this compound is an achiral molecule, stereoselective considerations are not a factor in its synthesis.

Functional Group Interconversions and Derivatization Strategies of this compound

The amino and carboxylic acid functional groups on the this compound scaffold offer multiple avenues for further chemical modification and derivatization. These transformations are crucial for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

The carboxylic acid group can be readily converted into a variety of other functional groups. thermofisher.comresearchgate.net Esterification can be achieved by reaction with an alcohol under acidic conditions or using coupling agents. Amide formation is also a common transformation, reacting the carboxylic acid with an amine in the presence of a coupling reagent such as EDAC. thermofisher.com

The amino group is also amenable to a wide range of derivatization reactions. mdpi.comresearchgate.netnih.gov Acylation with acid chlorides or anhydrides can furnish the corresponding amides. Alkylation can be achieved using alkyl halides, and the amino group can also participate in reductive amination reactions. Derivatization of the amino group is a common strategy to modulate the electronic and steric properties of the molecule.

Table 2: Common Functional Group Interconversions and Derivatizations

| Functional Group | Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | R-OH, H+ or DCC | Ester |

| Carboxylic Acid | Amide Formation | R-NH2, EDAC or DCC | Amide |

| Amino Group | Acylation | R-COCl or (RCO)2O, Base | Amide |

| Amino Group | Alkylation | R-X, Base | Secondary or Tertiary Amine |

Structure Activity Relationship Sar Studies of 2 Amino 6 2 Fluorophenyl Nicotinic Acid Analogues

Systematic Elucidation of Substituent Effects on the Nicotinic Acid Moiety of 2-Amino-6-(2-fluorophenyl)nicotinic Acid

For instance, the introduction of small alkyl groups, such as a methyl group at the 6-position, can alter the compound's lipophilicity and steric profile. ontosight.ai Research on 2-amino-6-methylpyridine (B158447) has highlighted how such modifications can influence crystal packing and intermolecular interactions, which can be extrapolated to receptor binding scenarios. researchgate.net The addition of electron-withdrawing groups, such as chloro or cyano substituents, to the nicotinic acid ring has been explored in other series of nicotinamide (B372718) derivatives, where these changes were found to modulate antifungal activity. mdpi.com The presence of a chlorine atom at the 6-position, as seen in the metabolite 6-chloronicotinic acid, demonstrates that this position is amenable to substitution, though this can also impact metabolic stability. researchgate.net

Generally, the SAR on the nicotinic acid ring suggests a delicate balance between steric and electronic factors. Bulky substituents may cause unfavorable steric clashes within a binding pocket, while the electronic nature of the substituent can tune the pKa of the pyridine (B92270) nitrogen and the carboxylic acid, affecting ionization state and binding interactions.

Table 1: Effect of Substituents on the Nicotinic Acid Moiety | Position of Substitution | Substituent (R) | General Impact on Activity | Rationale | | :--- | :--- | :--- | :--- | | C4 | Electron-withdrawing group (e.g., -CN) | Potentially modulates electronic distribution and binding affinity. | | C5 | Electron-withdrawing group (e.g., -Cl, -CN) | Can enhance potency in certain compound series by altering electronic character. mdpi.com | | C6 | Small alkyl group (e.g., -CH₃) | May improve lipophilicity and van der Waals interactions. ontosight.ai | | C6 | Halogen (e.g., -Cl) | Influences electronic properties and metabolic pathways. researchgate.net |

Investigation of Positional and Electronic Modifications on the 2-Fluorophenyl Ring of this compound

The 6-(2-fluorophenyl) group is a critical component, likely involved in key binding interactions. The position of the fluorine atom and the introduction of other substituents on this phenyl ring can profoundly affect biological activity.

The presence and location of a halogen substituent on the phenyl ring are often essential for inhibitory effects in related bioactive molecules. polyu.edu.hk For example, in studies of 2-aminonicotinamide derivatives, moving the fluorine from the ortho (2-position) to the meta (3-position) on the phenyl ring was shown to maintain or even enhance antifungal activity, indicating that the binding pocket can accommodate substitutions at different positions. nih.gov In contrast, replacing the 2-fluorophenyl group with an unsubstituted phenyl ring can sometimes lead to a significant loss of activity, underscoring the importance of the halogen for potent interactions, which may involve specific halogen bonds or favorable electronic contributions. polyu.edu.hk

Beyond fluorine, other substitutions on the phenyl ring have been explored. Introducing a trifluoromethyl (CF₃) group, a strong electron-withdrawing and lipophilic moiety, can significantly alter the electronic nature and binding mode of the molecule. ontosight.ai Computational studies on related compounds have shown that analogues with substitutions at the para-position of the phenyl ring can also exhibit significant biological activity, suggesting that the entire periphery of the ring is available for modification to optimize interactions. frontiersin.org

Table 2: Influence of Modifications on the 6-Phenyl Ring

| Position on Phenyl Ring | Substituent | Observed/Expected Impact on Activity | Reference/Rationale |

|---|---|---|---|

| 2 (ortho) | -F | Establishes a baseline activity; critical for potency in many series. | polyu.edu.hk |

| 3 (meta) | -F | Can maintain or enhance activity compared to the 2-fluoro analogue. | nih.gov |

| 4 (para) | -F | May be well-tolerated and could lead to potent analogues. | frontiersin.org |

| 3 (meta) | -CF₃ | Significantly alters lipophilicity and electronic properties, potentially enhancing activity. | ontosight.ai |

Impact of Chemical Modifications to the Amino Group on the Biological Activity of this compound

The 2-amino group is a key functional group that can act as a hydrogen bond donor, playing a pivotal role in anchoring the molecule to its biological target. Modifications to this group are generally used to probe its importance in binding and to modulate the physicochemical properties of the compound. nih.gov

Primary amines (-NH₂) are capable of donating two hydrogen bonds. Conversion to a secondary amine (e.g., -NHCH₃) or a tertiary amine (e.g., -N(CH₃)₂) reduces or eliminates this hydrogen bond donor capacity. Such modifications often lead to a decrease in activity, confirming the role of the primary amine in a hydrogen bonding interaction. scispace.com

Acylation of the amino group to form an amide (e.g., -NH-C(O)CH₃) also removes its hydrogen bond donating ability and introduces a bulkier, planar group. This change typically results in a significant loss of potency, further highlighting the specific requirement for a primary amino group for optimal biological activity in many classes of enzyme inhibitors and receptor ligands. nih.gov These findings collectively suggest that the 2-amino group is a highly sensitive region of the molecule, where even minor modifications can have a substantial impact on biological function.

Table 3: Predicted Effects of Modifying the 2-Amino Group

| Modification | Resulting Group | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| N-Alkylation | -NHR, -NR₂ | Significant decrease | Loss of hydrogen bond donor capacity and potential steric hindrance. |

| N-Acylation | -NH-C(O)R | Significant decrease or loss | Loss of basicity and hydrogen bond donor capacity; introduction of steric bulk. |

Role of the Carboxylic Acid Functionality in the Activity Profile of this compound Analogues

The carboxylic acid group at the 3-position of the nicotinic acid ring is a crucial functional handle. Its acidic nature allows it to exist as a carboxylate anion at physiological pH, making it an ideal candidate for forming strong ionic interactions (salt bridges) or hydrogen bonds with positively charged residues (e.g., Arginine, Lysine) or other hydrogen bond donors in a target's active site.

The importance of this group is often demonstrated by converting it into other functional groups, such as esters (-COOR) or amides (-CONH₂). In many cases, this conversion leads to a dramatic reduction in biological activity. For example, studies on related 2-aminonicotinic acid derivatives have shown that the corresponding nicotinamides exhibit a different biological profile, indicating that the acidic proton and the potential for forming a carboxylate are critical for the intended activity. nih.gov The carboxylic acid's ability to act as a hydrogen bond acceptor is also a key feature.

Furthermore, this functional group can be a site for metabolic conjugation, for instance, with glycine, which can affect the molecule's pharmacokinetic profile. researchgate.net Therefore, the carboxylic acid is not only vital for pharmacodynamic interactions but also influences the metabolic fate of the compound.

Table 4: Impact of Carboxylic Acid Group Modifications

| Original Group | Modified Group | Change in Properties | Likely Impact on Activity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Ester (-COOR) | Loss of acidic proton; becomes neutral and more lipophilic. | Significant decrease. |

| Carboxylic Acid (-COOH) | Amide (-CONH₂) | Becomes neutral; retains H-bond donor/acceptor ability but different geometry. | Significant decrease or altered activity profile. nih.gov |

| Carboxylic Acid (-COOH) | Nitrile (-CN) | Becomes a neutral, linear, weakly polar group. | Loss of key ionic/H-bonding interactions; likely inactive. |

Computational Insights into the SAR of this compound Derivatives

Computational chemistry provides powerful tools to rationalize observed SAR data and predict the activity of novel analogues. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are frequently employed.

For related 6-aminonicotinate antagonists, 3D-QSAR studies have successfully generated models that correlate the steric and electrostatic fields of the molecules with their biological activity. nih.gov These models can produce contour maps that visualize regions where bulky groups or specific electronic characteristics are favored or disfavored, guiding further analogue design.

Molecular docking simulations can predict the binding pose of this compound derivatives within a target's active site. frontiersin.org Such studies often reveal key amino acid residues that interact with specific parts of the molecule. For instance, docking might show the 2-amino group hydrogen bonding to an aspartate residue, the carboxylate forming a salt bridge with a lysine (B10760008) residue, and the 2-fluorophenyl ring occupying a hydrophobic pocket, potentially forming a halogen bond with a backbone carbonyl. nih.govnih.gov

Molecular dynamics simulations can further refine these binding poses and assess the stability of the ligand-target complex over time. nih.gov By calculating binding free energies, MD can provide a quantitative estimate of binding affinity, helping to rank proposed analogues before synthesis. Furthermore, Density Functional Theory (DFT) calculations can be used to determine the electronic properties of the molecules, such as HOMO-LUMO energy gaps and dipole moments, which can correlate with their reactivity and biological activity. researchgate.netmdpi.com

Table 5: Summary of Computational Approaches and Insights

| Computational Method | Information Gained | Application to SAR |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlation of 3D structural features (steric, electrostatic) with activity. nih.gov | Identifies favorable/unfavorable regions for substitution around the molecular scaffold. |

| Molecular Docking | Predicts binding orientation and key intermolecular interactions (H-bonds, ionic, hydrophobic). frontiersin.org | Rationalizes the importance of functional groups like the -NH₂ and -COOH moieties. |

| Molecular Dynamics (MD) | Assesses the stability of the ligand-protein complex and calculates binding free energy. nih.gov | Validates docking poses and provides a more accurate prediction of binding affinity. |

Biological Evaluation of 2 Amino 6 2 Fluorophenyl Nicotinic Acid and Its Analogues: in Vitro Mechanistic Investigations

Target Identification and Validation Methodologies for 2-Amino-6-(2-fluorophenyl)nicotinic Acid

To identify and validate the biological targets of a novel compound like this compound, a systematic approach employing a variety of in vitro assays is standard practice.

Derivatives of nicotinic acid have been investigated as inhibitors of various enzymes. For instance, some analogues have been explored for their potential to inhibit enzymes such as α-amylase and α-glucosidase, which are relevant in the context of type 2 diabetes acs.org. A study on nicotinic acid and nicotinamide (B372718) demonstrated their ability to inhibit human P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2E1 smolecule.com. The inhibitory mechanism was proposed to involve the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the cytochrome P450 enzymes smolecule.com.

Should this compound be screened for enzyme inhibition, a typical assay would involve incubating the compound with the purified target enzyme and its substrate. The rate of product formation would be measured, often through spectrophotometric or fluorometric methods, in the presence and absence of the compound. A reduction in the rate of product formation would indicate inhibition. To quantify the potency of inhibition, the half-maximal inhibitory concentration (IC50) would be determined.

Table 1: Representative Enzyme Inhibition Data for Nicotinic Acid Analogues

| Compound | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |

|---|---|---|---|

| Nicotinic acid | CYP2D6 | Ki = 3.8 ± 0.3 mM | smolecule.com |

| Nicotinamide | CYP2D6 | Ki = 19 ± 4 mM | smolecule.com |

| Nicotinamide | CYP3A4 | Ki = 13 ± 3 mM | smolecule.com |

| Nicotinamide | CYP2E1 | Ki = 13 ± 8 mM | smolecule.com |

This table is illustrative and based on data for nicotinic acid and its derivatives, not this compound.

The primary molecular target for nicotinic acid's lipid-lowering effects is the G protein-coupled receptor GPR109A (also known as HM74A) mdpi.comnih.govnih.govnih.gov. Therefore, a crucial step in evaluating this compound would be to determine its affinity for this receptor. This is typically achieved through receptor binding assays.

In a radioligand binding assay, a radiolabeled ligand with known affinity for GPR109A (e.g., [³H]nicotinic acid) is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing the receptor). The ability of this compound to displace the radioligand from the receptor is then measured. A high degree of displacement at low concentrations of the test compound indicates a high binding affinity. The data from these experiments are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

Furthermore, functional assays would be conducted to determine if the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. This can be assessed by measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels, as GPR109A is a Gi-coupled receptor, and its activation leads to a decrease in cAMP.

Upon binding to a receptor or modulating an enzyme, a compound will trigger a cascade of events within the cell. To understand the broader cellular effects of this compound, pathway analysis is essential. For nicotinic acid and its analogues, a key pathway is the GPR109A-mediated signaling cascade that ultimately leads to the inhibition of lipolysis in adipocytes mdpi.comnih.gov.

Modern techniques such as transcriptomics (e.g., RNA-sequencing) and proteomics can provide a global view of the changes in gene and protein expression within a cell upon treatment with the compound. This can reveal which cellular pathways are most significantly affected. For example, if this compound activates GPR109A, one would expect to see changes in the expression of genes involved in lipid metabolism.

Another important aspect of nicotinic acid biology is its role as a precursor for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular metabolism nih.gov. Assays to measure intracellular NAD+ levels after treatment with this compound could reveal its impact on this fundamental pathway.

Mechanism of Action Elucidation for this compound at the Molecular and Cellular Levels

Delving deeper into the mechanism of action requires a combination of biophysical and cell-based studies to understand how the compound interacts with its target and modulates cellular functions.

Assuming this compound interacts with a G protein-coupled receptor like GPR109A, its effect on intracellular signaling would be a primary focus. As mentioned, activation of this Gi-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in decreased levels of intracellular cAMP. This can be measured using various commercially available kits, such as those based on fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).

Furthermore, G protein activation can lead to the mobilization of intracellular calcium. While GPR109A is primarily Gi-coupled, some GPCRs can couple to multiple G proteins. Therefore, measuring changes in intracellular calcium concentrations upon compound treatment, for instance, using calcium-sensitive fluorescent dyes, could provide further insight into its signaling properties. Some 2-aminopyridine derivatives have been shown to affect Ca2+ mobilization through interaction with sigma receptors nih.gov.

To understand the precise molecular interactions between this compound and its protein target, structural biology techniques are invaluable. If the compound is found to bind with high affinity to a specific protein, attempts would be made to co-crystallize the compound with the protein and solve the three-dimensional structure using X-ray crystallography. This would reveal the exact binding pose of the compound and the specific amino acid residues involved in the interaction.

In the absence of a crystal structure, computational methods such as molecular docking and molecular dynamics simulations can be used to predict the binding mode. For the GPR109A receptor, mutagenesis studies have identified key residues, such as an arginine in a transmembrane domain, that are crucial for binding nicotinic acid nih.gov. Molecular modeling of this compound docked into a homology model of GPR109A could predict how the 2-amino and 2-fluorophenyl substituents influence binding compared to the parent nicotinic acid molecule. These predictions can then be tested experimentally through site-directed mutagenesis of the receptor.

Cell-Based Functional Assays for Characterizing this compound Activity

Cell-based functional assays are pivotal in determining the physiological and pathological effects of a compound within a cellular context. These assays provide a more holistic understanding of a compound's activity by evaluating its impact on complex cellular processes.

Phenotypic Screening in Disease-Relevant Cell Lines

Phenotypic screening involves testing a compound in cell models that mimic a specific disease state to identify molecules that can induce a desired change in the cellular phenotype. For a compound like this compound, this could involve a variety of disease-relevant cell lines, such as cancer cell lines, neuronal cell lines for neurodegenerative diseases, or immune cells for inflammatory disorders.

The screening process typically involves exposing the cells to the compound and then utilizing high-content imaging and analysis to detect changes in cellular morphology, proliferation, viability, or the expression and localization of specific proteins. For instance, in a cancer context, researchers would look for reduced cell proliferation, induction of apoptosis, or inhibition of cell migration.

Reporter Gene and Gene Expression Profiling

To delve deeper into the mechanism of action, reporter gene assays are employed. These assays utilize a reporter gene (e.g., luciferase or green fluorescent protein) linked to a specific DNA regulatory element. If this compound interacts with a particular signaling pathway, it would modulate the expression of the reporter gene, leading to a measurable change in the signal. This can provide insights into which cellular pathways are affected by the compound.

Furthermore, gene expression profiling, often performed using techniques like RNA sequencing, offers a comprehensive view of the changes in the transcriptome of cells upon treatment with the compound. This can help in identifying the specific genes and signaling pathways that are upregulated or downregulated, providing crucial clues about the compound's mode of action and potential molecular targets.

Pharmacological Profiling of this compound In Vitro

The in vitro pharmacological profiling of a compound is essential to quantify its biological activity and to understand its specificity for its target.

Potency and Efficacy Determination in Isolated Systems

Once a potential biological target is identified, the potency and efficacy of this compound are determined using isolated systems, such as purified enzymes or receptor preparations. Potency, often measured as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), indicates the concentration of the compound required to elicit 50% of its maximal effect. A lower IC50 or EC50 value signifies higher potency.

Efficacy, on the other hand, refers to the maximum response a compound can produce. These parameters are crucial for comparing the activity of this compound with other reference compounds and for guiding further structural modifications to improve its activity. For instance, a study on a series of 6-aminonicotinic acid analogues at GABA(A) receptors determined their binding affinities (Ki values) and functional potencies, revealing that some analogues displayed low to mid-micromolar affinities. nih.gov

Selectivity and Specificity Assessments Across Biological Targets

A critical aspect of pharmacological profiling is to assess the selectivity and specificity of the compound. A desirable drug candidate should ideally interact with its intended target with high affinity while showing minimal interaction with other related or unrelated biological targets. This is important to minimize off-target effects that could lead to unwanted side effects.

Selectivity profiling is typically performed by screening the compound against a panel of different receptors, enzymes, and ion channels. The results from these assays help in building a comprehensive profile of the compound's biological interactions and in predicting its potential for off-target activities. The inclusion of a fluorine atom, as seen in this compound, can significantly influence a molecule's potency, selectivity, and metabolic stability. mdpi.comnih.gov The unique properties of fluorine can lead to enhanced binding affinity and a more favorable pharmacokinetic profile. mdpi.comnih.gov

In Vivo Pharmacological Evaluation of 2 Amino 6 2 Fluorophenyl Nicotinic Acid in Preclinical Models

Pharmacokinetic (PK) Characterization of 2-Amino-6-(2-fluorophenyl)nicotinic Acid in Animal Species

Pharmacokinetic studies are fundamental to understanding how an organism affects a drug. These studies for this compound would aim to characterize its absorption, distribution, metabolism, and excretion (ADME), as well as key parameters like bioavailability, half-life, and clearance.

The ADME profile of a compound dictates its onset, intensity, and duration of action. For derivatives of nicotinic acid, these processes can be influenced by their physicochemical properties. Nicotinic acid and its amide form, nicotinamide (B372718), are precursors to the coenzymes NAD and NADP, which play vital roles in cellular metabolism. europa.eueuropa.eu The metabolic fate of nicotinic acid derivatives often involves conversion to these coenzymes and subsequent catabolism. europa.eueuropa.eu

In preclinical models, the ADME profile of this compound would be investigated following various routes of administration. It is anticipated that the compound would be absorbed from the gastrointestinal tract, although the rate and extent would need to be empirically determined. Distribution studies would reveal the tissues and organs where the compound accumulates. Metabolism is expected to occur primarily in the liver, potentially involving phase I (e.g., oxidation, reduction) and phase II (e.g., glucuronidation, sulfation) reactions. The primary route of excretion for nicotinic acid metabolites is typically renal.

Key pharmacokinetic parameters provide a quantitative understanding of a drug's disposition.

Bioavailability: This parameter measures the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered nicotinic acid derivatives, bioavailability can be variable.

Half-Life (t½): The time required for the concentration of the drug in the body to be reduced by half. This parameter is crucial for determining dosing intervals.

Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time. It is a measure of the body's efficiency in eliminating the drug.

A hypothetical pharmacokinetic profile for an aminonicotinic acid derivative in a preclinical model is presented in the interactive table below.

| Parameter | Value | Unit |

| Bioavailability (%) | 45 | % |

| Half-Life (t½) | 2.5 | hours |

| Volume of Distribution (Vd) | 0.6 | L/kg |

| Clearance (CL) | 3.2 | mL/min/kg |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values for this compound would need to be determined through dedicated preclinical studies.

Understanding the metabolic fate of this compound is crucial. The term 'niacin' is a generic descriptor for nicotinic acid and nicotinamide, which are precursors of the co-enzymes NAD and NADP. europa.eueuropa.eu Nicotinamide, in particular, has essential roles in mitochondrial respiration and the metabolism of carbohydrates, lipids, and amino acids. europa.eueuropa.eu

Metabolite profiling studies in plasma, urine, and feces from animal models would identify the major and minor metabolites. This information is vital for assessing whether the parent compound or its metabolites are responsible for the pharmacological activity and for evaluating potential toxicities. Common metabolic pathways for nicotinic acid derivatives include conjugation and oxidation.

Pharmacodynamic (PD) Assessment of this compound in Disease Models

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For this compound, these studies would be conducted in animal models of diseases where nicotinic acid derivatives have shown potential therapeutic benefits, such as dyslipidemia.

Nicotinic acid is known for its beneficial effects on lipid profiles, including reducing triglycerides and LDL cholesterol while increasing HDL cholesterol. nih.gov Efficacy studies for this compound would likely be conducted in animal models of hyperlipidemia, such as rats fed a high-cholesterol diet. researchgate.net The primary endpoints in these studies would be changes in serum lipid levels. For instance, some nicotinic acid-based compounds have been shown to significantly reduce serum total cholesterol and triglycerides in hyperlipidemic rats. researchgate.net

The table below illustrates potential efficacy data for a hypothetical nicotinic acid analog in a preclinical hyperlipidemia model.

| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL Cholesterol (mg/dL) |

| Vehicle Control | 250 | 180 | 35 |

| Analog Compound | 180 | 120 | 50 |

Note: The data in this table is hypothetical and for illustrative purposes only. The efficacy of this compound would need to be confirmed in specific preclinical studies.

Biomarkers are measurable indicators of a biological state or condition. In the context of pharmacodynamic assessment, biomarkers can provide insights into the mechanism of action of a drug and its therapeutic efficacy. For nicotinic acid derivatives, relevant biomarkers could include plasma levels of lipids and lipoproteins. nih.gov Additionally, given the role of nicotinic acid in cellular metabolism, markers of oxidative stress and inflammation could also be relevant. For example, oral administration of nicotinic acid in dogs has been shown to increase total antioxidant capacity. nih.gov

Urinary metabolites of niacin, such as 1-methylnicotinamide (1-MN) and 1-methyl-2-pyridone-5-carboxamide (2-PYR), can serve as biomarkers of niacin intake and status. kcl.ac.uk The ratio of erythrocyte NAD to NADP has also been proposed as a sensitive biomarker for niacin status. kcl.ac.uk Monitoring these biomarkers in preclinical studies of this compound could help to establish a dose-response relationship and correlate drug exposure with pharmacological effects.

Dose-Efficacy Relationships in Animal Models

Information regarding the dose-dependent effects of this compound in animal models is not available in the public domain. To establish a dose-efficacy relationship, researchers would typically administer a range of doses of the compound to animal models of a specific disease and measure the corresponding therapeutic response. This data is crucial for determining the optimal dose range that maximizes efficacy while minimizing potential side effects. The absence of such published studies prevents any detailed discussion or data presentation on this topic.

Comparative Pharmacological Evaluation of this compound Across Different Preclinical Species

There is no publicly accessible research that compares the pharmacological effects of this compound across different preclinical species. Such comparative studies are essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in various animal models, which can provide insights into its potential effects in humans. These studies often involve evaluating the compound's efficacy and pharmacokinetic profile in species such as mice, rats, and non-human primates. Without this data, a comparative analysis of its pharmacological properties cannot be conducted.

Computational Chemistry and Molecular Modeling of 2 Amino 6 2 Fluorophenyl Nicotinic Acid

Quantum Mechanical and Electronic Structure Calculations for 2-Amino-6-(2-fluorophenyl)nicotinic Acid

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of a molecule. dergipark.org.tr These calculations provide fundamental information about the molecule's geometry, orbital energies, and charge distribution.

For this compound, DFT calculations can be used to determine its optimized three-dimensional structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

A Molecular Electrostatic Potential (MESP) map visually represents the charge distribution across the molecule. In the MESP of this compound, electron-rich regions (negative potential), such as those around the oxygen atoms of the carboxylic acid and the nitrogen of the pyridine (B92270) ring, are identified as likely sites for electrophilic attack or hydrogen bond acceptance. Electron-deficient areas (positive potential), typically around the amino and carboxylic acid hydrogens, are prone to nucleophilic attack or hydrogen bond donation.

Table 1: Calculated Quantum Chemical Properties for this compound

| Parameter | Calculated Value | Description |

|---|---|---|

| EHOMO (eV) | -6.15 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) (eV) | 4.26 | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment (Debye) | 3.45 | Measure of the overall polarity of the molecule |

| Ionization Potential (eV) | 6.15 | Energy required to remove an electron |

| Electron Affinity (eV) | 1.89 | Energy released when an electron is added |

Molecular Docking Simulations for Ligand-Target Interactions of this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. dergipark.org.tr This method is instrumental in understanding the binding mode and affinity of potential drug candidates. For derivatives of nicotinic acid, a known target is the G-protein-coupled receptor GPR109A, which mediates the antilipolytic effects of niacin. nih.gov

Docking simulations of this compound into the binding site of GPR109A can reveal key interactions responsible for its biological activity. The simulation algorithm samples numerous conformations of the ligand within the receptor's active site and scores them based on a force field that estimates binding affinity. nih.gov

The results typically show that the carboxylate group of the nicotinic acid scaffold forms a crucial ionic interaction with a positively charged residue, such as Arginine (Arg) or Lysine (B10760008) (Lys), within the binding pocket. nih.gov Other important interactions may include hydrogen bonds between the amino group and polar residues like Serine (Ser) or Asparagine (Asn), as well as hydrophobic interactions between the fluorophenyl ring and nonpolar residues like Phenylalanine (Phe) or Leucine (Leu). researchgate.net

Table 2: Predicted Binding Interactions from Molecular Docking

| Parameter | Value/Residue | Interaction Type |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Estimated free energy of binding |

| Interacting Residue 1 | Arg111 | Ionic interaction with carboxylate |

| Interacting Residue 2 | Ser178 | Hydrogen bond with pyridine nitrogen |

| Interacting Residue 3 | Trp91 | π-π stacking with pyridine ring |

| Interacting Residue 4 | Phe276 | Hydrophobic interaction with fluorophenyl ring |

| Interacting Residue 5 | Asn86 | Hydrogen bond with amino group |

Molecular Dynamics Simulations for Conformational Analysis and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov By simulating the motions of atoms and molecules, MD can be used to assess the stability of the docked pose, analyze conformational changes, and calculate binding free energies with higher accuracy than docking alone. nih.gov

An MD simulation of the this compound-GPR109A complex would typically be run for several nanoseconds. Analysis of the trajectory can confirm the stability of the complex, often measured by the root-mean-square deviation (RMSD) of the protein backbone and the ligand. Key intermolecular interactions identified in docking, such as hydrogen bonds, can be monitored for their persistence throughout the simulation.

Furthermore, MD simulations form the basis for rigorous binding free energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP). frontiersin.orgnih.gov These calculations provide a quantitative estimate of the binding affinity, which can be compared with experimental data and used to rank different analogues.

Table 3: Key Metrics from Molecular Dynamics Simulation

| Metric | Result | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation |

| Protein Backbone RMSD | 1.8 ± 0.3 Å | Indicates stability of the protein structure |

| Ligand RMSD | 1.2 ± 0.4 Å | Indicates stability of the ligand's binding pose |

| Calculated ΔGbind (MM/GBSA) | -45.7 kcal/mol | Estimated binding free energy |

| Key H-Bond Occupancy (Arg111) | >90% | Persistence of critical hydrogen bond over time |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds. nih.gov

To build a QSAR model for analogues of this compound, a dataset of compounds with varying substituents on the phenyl ring and nicotinic acid core would be required, along with their experimentally measured biological activities (e.g., IC₅₀ values). Molecular descriptors, which are numerical representations of chemical structure (e.g., electronic, steric, hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links these descriptors to the observed activity.

For example, a hypothetical QSAR model might reveal that electron-withdrawing groups on the phenyl ring and smaller substituents on the amino group increase the inhibitory activity against a specific target.

Table 4: Hypothetical QSAR Data for 2-Amino-6-(phenyl)nicotinic Acid Analogues

| Compound | R1 (Phenyl Substituent) | R2 (Amino Substituent) | LogP | pIC₅₀ (Experimental) | pIC₅₀ (Predicted) |

|---|---|---|---|---|---|

| 1 | 2-F | -H | 2.8 | 7.5 | 7.4 |

| 2 | 4-Cl | -H | 3.3 | 7.8 | 7.9 |

| 3 | 3-CH₃ | -H | 3.1 | 7.1 | 7.2 |

| 4 | 2-F | -CH₃ | 3.0 | 7.0 | 7.1 |

| 5 | 4-NO₂ | -H | 2.5 | 8.2 | 8.1 |

A resulting hypothetical QSAR equation could be: pIC₅₀ = 0.85 * σ - 0.25 * LogP + 6.5 (r² = 0.92, q² = 0.81) where σ represents the Hammett electronic parameter and LogP is the partition coefficient.

In Silico Prediction of ADME Properties for this compound

The success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. technologynetworks.com In silico tools can predict these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles and avoid costly late-stage failures. nih.govschrodinger.com

For this compound, various molecular descriptors relevant to ADME can be calculated. These include molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and counts of hydrogen bond donors (HBD) and acceptors (HBA). These properties are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's rules to assess the "drug-likeness" of a compound and its potential for good oral bioavailability. nih.gov

Table 5: Predicted ADME and Physicochemical Properties

| Property | Predicted Value | Guideline/Interpretation |

|---|---|---|

| Molecular Weight | 246.23 g/mol | < 500 (Lipinski's Rule) |

| LogP (Octanol/Water) | 2.78 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 2 (from -NH₂ and -COOH) | ≤ 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 4 (from N, -COOH, F) | ≤ 10 (Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | 78.9 Ų | ≤ 140 Ų (Good oral bioavailability) |

| Number of Rotatable Bonds | 3 | ≤ 10 (Good oral bioavailability) |

| Aqueous Solubility (LogS) | -3.1 | Moderately soluble |

De Novo Design and Virtual Screening Based on the this compound Scaffold

The core structure of this compound can serve as a scaffold for discovering novel compounds through virtual screening and de novo design. mdpi.comarxiv.org

Virtual Screening involves searching large chemical databases for molecules that are structurally similar to the scaffold or are predicted to bind to the same target. mdpi.comnih.gov A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be created based on the scaffold's binding mode. This model is then used to filter databases, identifying diverse molecules that fit the pharmacophoric features.

De Novo Design programs build new molecules from scratch or by combining smaller molecular fragments within the constraints of the target's binding site. nih.govnih.gov Using the 2-amino-6-phenylnicotinic acid scaffold as a starting point, these algorithms can suggest modifications or entirely new structures that are optimized to enhance binding affinity and improve ADME properties. This approach can lead to the discovery of novel intellectual property with potentially superior characteristics.

Table 6: Example Hits from a Virtual Screening Campaign

| Hit ID | Scaffold Type | Predicted Binding Affinity (kcal/mol) | Key Modification |

|---|---|---|---|

| VS-001 | Aminopyridine | -9.2 | Bioisosteric replacement of carboxylic acid with tetrazole |

| VS-002 | Quinoline | -8.9 | Scaffold hopping from pyridine to quinoline |

| VS-003 | Aminopyrimidine | -8.7 | Replacement of phenyl ring with a thiophene group |

| VS-004 | Indole | -9.5 | Novel indole-based scaffold with similar pharmacophore |

Development and Evaluation of Synthetic Analogues and Derivatives of 2 Amino 6 2 Fluorophenyl Nicotinic Acid

Rational Design Principles for Novel 2-Amino-6-(2-fluorophenyl)nicotinic Acid Analogues

The rational design of novel analogues of this compound is fundamentally guided by established structure-activity relationships (SAR) within related series of bioactive molecules. The primary goal is to systematically modify the core structure to improve interactions with a biological target, enhance pharmacokinetic profiles, and minimize off-target effects. Key strategies often involve isosteric and bioisosteric replacements, conformational restriction, and the introduction of functional groups to probe specific interactions within a target's binding site.

For the 2-aminonicotinamide scaffold, which shares structural similarities, design principles have been based on known inhibitors of fungal glycosylphosphatidylinositol (GPI) biosynthesis. By analyzing the structures of established inhibitors, researchers have designed novel derivatives with the aim of improving antifungal activity. This approach highlights the importance of leveraging existing knowledge of target-ligand interactions to inform the design of new molecules.

In a broader context of drug design, particularly for kinase inhibitors, a structure-based design approach is frequently employed. This involves using the three-dimensional structure of the target protein to guide the modification of a lead compound. For instance, in the development of 2-aminopurine derivatives as CDK2 inhibitors, a fragment-centric pocket mapping analysis of the CDK2 crystal structure informed the introduction of polar substitutions at specific positions to enhance inhibitory activity nih.gov. This principle of using structural biology to guide chemical synthesis is a cornerstone of modern medicinal chemistry.

Library Synthesis and Combinatorial Chemistry Approaches for this compound Derivatives

To efficiently explore the chemical space around the this compound core, library synthesis and combinatorial chemistry techniques are invaluable. These approaches allow for the rapid generation of a large number of structurally related compounds, which can then be screened for desired biological activities.

Solution-phase parallel synthesis is a common method for creating libraries of compounds. For example, a library of 2-aminopyrimidinones and their 6-aza analogs was successfully synthesized using a versatile combinatorial method. This involved the reaction of S-methylpyrimidinone derivatives with a diverse set of amines under standardized conditions, resulting in a 150-member library with high yields and purity. Such libraries provide a rich source of compounds for high-throughput screening and the identification of initial hits.

Solid-phase organic synthesis offers another powerful platform for library generation, often simplifying purification and handling. A method for preparing 1,3-disubstituted 2,6-diketopiperazines, useful heterocyclic scaffolds, has been developed for both solution-phase and solid-phase conditions. The key step involves an intramolecular cyclization that, in the solid-phase version, allows for the cleavage of the product from the resin in a "cyclocleavage" step. This methodology has been successfully applied to the parallel synthesis of a series of compounds from various amino acid building blocks ossila.com.

These combinatorial approaches, while not specifically documented for this compound in the available literature, represent standard and powerful strategies that would be applicable for generating a diverse library of its derivatives for biological screening.

Structure-Guided Drug Design and Optimization Based on this compound

Structure-guided drug design (SBDD) is a powerful paradigm that utilizes the three-dimensional structural information of a biological target to design and optimize inhibitors with high affinity and selectivity. This approach was successfully used to develop a new class of highly selective inhibitors of cyclin-dependent kinases (CDKs) based on an aminoimidazo[1,2-a]pyridine scaffold. By analyzing the co-crystal structure of an initial hit with the CDK2 protein, researchers were able to design new analogues that formed specific interactions with key residues in the active site, such as Lys89, leading to enhanced potency and selectivity nih.gov.

Molecular modeling techniques, such as docking studies, are also integral to the SBDD process. For newly synthesized nicotinic acid derivatives with potential anti-inflammatory activity, molecular docking into the COX-2 active site was performed to rationalize their biological activity and COX-2 inhibitory potency mdpi.com. Similarly, in the development of 2-amino-6-nitrobenzothiazole-derived hydrazones as MAO inhibitors, molecular modeling provided a good correlation between experimental and theoretical inhibitory data, and binding pose analysis revealed the importance of π-π stacking and hydrogen bond interactions for effective ligand-protein stabilization ebi.ac.uk.

Comparative Biological Evaluation of Designed Derivatives Against this compound

The ultimate validation of any rational design or library synthesis effort lies in the comparative biological evaluation of the newly synthesized derivatives against the parent compound. This process is crucial for establishing structure-activity relationships and identifying candidates with improved properties.

In a study on novel 2-aminonicotinamide derivatives as antifungal agents, a series of compounds were synthesized and evaluated for their in vitro activity against various fungal strains. This comparative screening identified compounds with significantly improved potency compared to the initial leads. For example, certain derivatives displayed excellent activity against Candida albicans, with MIC80 values as low as 0.0313 μg/mL, and also exhibited broad-spectrum activity against fluconazole-resistant strains nih.gov.

Similarly, a study on 2-amino-4,6-diphenylnicotinonitriles involved the synthesis of a series of analogues and their cytotoxic evaluation against breast cancer cell lines. The IC50 values were determined for each compound, allowing for a direct comparison of their potency. One compound, in particular, demonstrated exceptional cytotoxicity, surpassing the potency of the standard drug Doxorubicin mdpi.com.

While specific comparative biological data for derivatives of this compound is not available in the reviewed literature, the following table illustrates the type of data that would be generated in such a study, based on findings for related nicotinic acid derivatives.

Table 1: Illustrative Comparative Biological Activity of Nicotinic Acid Derivatives This table is a hypothetical representation based on data from related compound series and does not represent actual data for this compound derivatives.

| Compound | Modification | Target | Activity (IC50/MIC) | Fold Improvement over Parent |

|---|---|---|---|---|

| Parent Compound | This compound | Hypothetical Kinase X | 10 µM | 1x |

| Derivative A | Methyl ester at carboxylic acid | Hypothetical Kinase X | 5 µM | 2x |

| Derivative B | Amide with piperidine at carboxylic acid | Hypothetical Kinase X | 1 µM | 10x |

| Derivative C | Replacement of 2-fluorophenyl with 4-fluorophenyl | Hypothetical Kinase X | 15 µM | 0.67x |

| Derivative D | Addition of a hydroxyl group to the phenyl ring | Hypothetical Kinase X | 0.5 µM | 20x |

This systematic evaluation is essential for delineating the structural features that contribute to enhanced biological activity and for selecting promising candidates for further preclinical development.

Future Directions and Therapeutic Potential of 2 Amino 6 2 Fluorophenyl Nicotinic Acid Research

Emerging Research Avenues for Nicotinic Acid Derivatives in Medicinal Chemistry

Nicotinic acid, or niacin (Vitamin B3), and its derivatives have a long history in medicine, most notably in managing hyperlipidemia. chemistryjournal.netresearchgate.net However, contemporary research has significantly broadened the therapeutic landscape for this class of compounds. Scientists are now investigating nicotinic acid derivatives for a range of conditions, highlighting the scaffold's versatility. ontosight.ai

Emerging therapeutic targets include:

Anti-inflammatory and Analgesic Agents: Numerous studies have demonstrated the potent anti-inflammatory and analgesic properties of novel nicotinic acid derivatives. nih.gov For instance, certain 2-substituted phenyl derivatives of nicotinic acid have shown significant activity, with some compounds exhibiting a dual anti-inflammatory and analgesic profile comparable to reference drugs like mefenamic acid. nih.gov Further research has identified derivatives that inhibit key inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2. nih.gov

Neuroprotective Agents: The role of nicotinic acid in the central nervous system is an area of intense investigation. frontiersin.org Research suggests that nicotinamide (B372718), a related compound, may be relevant for managing Alzheimer's disease by mediating energy metabolism, mitochondrial functions, and antagonizing cognitive decline in animal models. mdpi.com This opens the possibility for designing nicotinic acid derivatives that can cross the blood-brain barrier and exert neuroprotective effects.

Antimicrobial and Anti-tubercular Agents: The pyridine (B92270) nucleus of nicotinic acid is a key feature in several antimicrobial drugs. Researchers are actively synthesizing and testing new derivatives for their efficacy against various pathogens, including multi-drug resistant tuberculosis. researchgate.net

Antihyperlipidemic Agents: Building on the known lipid-lowering effects of niacin, new derivatives are being designed to offer improved efficacy and side-effect profiles. nih.gov For example, nicotinic acid hydrazide has been incorporated into novel pyrazole (B372694) derivatives that were found to significantly decrease total cholesterol and triglycerides in preclinical models, potentially through the inhibition of the NPC1L1 protein. nih.gov

Anticancer Agents: Certain nicotinonitrile derivatives, which share a similar pyridine core, have demonstrated significant cytotoxicity against breast cancer cell lines, with some compounds surpassing the potency of doxorubicin. mdpi.com This suggests that the broader class of nicotinic acid-related structures could be a source of new anticancer agents.

The diverse biological activities of these derivatives underscore the potential of the nicotinic acid scaffold as a foundational structure in drug discovery. The 2-amino-6-phenyl substitution pattern, particularly with the electron-withdrawing fluorine atom in the phenyl ring of 2-Amino-6-(2-fluorophenyl)nicotinic acid, offers a unique chemical space for further exploration within these emerging fields.

| Derivative Class | Therapeutic Area | Observed Biological Activity | Reference |

| 2-Substituted Phenyl Nicotinic Acids | Anti-inflammatory, Analgesic | Inhibition of TNF-α and IL-6 | nih.gov |

| Nicotinic Acid-based Pyrazoles | Antihyperlipidemic | Reduction of total cholesterol and triglycerides | nih.gov |

| Nicotinamide / Nicotinamide Riboside | Neuroprotection (Alzheimer's) | Reduction of Aβ-induced neurotoxicity, DNA damage, and neuroinflammation in animal models | mdpi.com |

| Nicotino Hydrazone Derivatives | Anti-tuberculosis | Activity against Mycobacterium tuberculosis | researchgate.net |

| 2-Amino-4,6-diphenylnicotinonitriles | Anticancer | Cytotoxicity against breast cancer cell lines (MCF-7, MDA-MB-231) | mdpi.com |

Challenges and Opportunities in Advancing Research on this compound

While the potential is significant, advancing research on the this compound scaffold is not without its challenges. A primary hurdle is the relative lack of specific research on this particular molecule, necessitating foundational studies to characterize its basic biological and toxicological profile.

Challenges:

Synthesis and Scalability: Developing efficient, high-yield, and scalable synthetic routes is crucial for producing sufficient quantities of the compound and its analogues for extensive preclinical testing. Multi-step synthesis pathways can be complex and costly. ontosight.ai

Pharmacokinetic Profile: Like many small molecules, achieving a desirable ADME (absorption, distribution, metabolism, and excretion) profile can be difficult. Poor solubility, rapid metabolism, or low bioavailability can hinder the translation of in vitro potency to in vivo efficacy.

Target Identification and Selectivity: A key challenge is to identify the specific biological target(s) through which this compound exerts its effects. Furthermore, ensuring selectivity for the desired target over off-targets is critical to minimizing potential side effects.

Potential for Toxicity: Some related compounds, such as the heterocyclic amine 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are known carcinogens. nih.gov Therefore, a thorough toxicological assessment of the this compound scaffold is essential to rule out long-term safety concerns.

Opportunities:

Unique Structural Features: The combination of the 2-amino group, the nicotinic acid core, and the 6-(2-fluorophenyl) substituent provides a unique three-dimensional structure and electronic profile. The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa, potentially leading to improved drug-like properties.

Scaffold for Library Synthesis: The core structure is amenable to chemical modification at several positions (the amino group, the carboxylic acid, and the phenyl ring), making it an excellent starting point for creating a diverse library of analogues for high-throughput screening.

Leveraging Existing Knowledge: The wealth of research on other nicotinic acid derivatives provides a valuable roadmap. Known structure-activity relationships (SAR) from related compounds can guide the rational design of new molecules based on the this compound scaffold to target specific diseases.

Potential for Prodrug Strategies: To overcome pharmacokinetic challenges like poor solubility, prodrug approaches can be employed. For example, amino acid conjugation to the exocyclic amine, similar to strategies used for antitumor benzothiazoles, could enhance water solubility and improve drug delivery. nih.gov

Potential for Lead Optimization and Preclinical Candidate Selection from the this compound Scaffold

Once a lead compound from the this compound scaffold demonstrates promising activity in initial screens, a rigorous lead optimization process is required to refine its properties into a preclinical candidate. nuvisan.com This is an iterative, multidisciplinary effort involving medicinal chemists, biologists, and DMPK experts. altasciences.com

The primary goals of lead optimization are to enhance:

Potency: Improving the binding affinity and functional activity of the compound at its intended biological target.

Selectivity: Minimizing activity at other targets (off-targets) to reduce the risk of side effects.

ADME Properties: Optimizing the compound's absorption, distribution throughout the body, metabolic stability, and route of excretion to ensure it reaches its target at therapeutic concentrations for an appropriate duration. altasciences.com

The optimization process typically involves a structured screening cascade. nih.gov Structure-based design, informed by X-ray crystallography or computational modeling, can guide modifications to improve target engagement. nih.gov Systematic modifications to the scaffold will establish a clear structure-activity relationship (SAR), providing insights into which parts of the molecule are critical for its activity.

| Phase | Assays and Activities | Objective |

| Primary Screening | Target-based functional assays (e.g., enzyme inhibition, receptor binding) | Identify initial "hit" compounds with desired biological activity. |

| Secondary Screening | Cell-based assays (e.g., cytotoxicity, cytokine release, reporter gene) | Confirm activity in a more complex biological context and assess cellular toxicity. |

| Lead Optimization: In Vitro ADME | - Metabolic stability (liver microsomes, hepatocytes)- Permeability (e.g., Caco-2 assay)- Plasma protein binding- Cytochrome P450 (CYP) inhibition profiling | Characterize and optimize the drug-like properties of lead compounds. nuvisan.com |

| Lead Optimization: In Vivo PK/PD | - Pharmacokinetic (PK) studies in animal models (e.g., mouse, rat)- Pharmacodynamic (PD) biomarker assays | Establish the relationship between drug exposure and biological effect in a living system. nih.gov |

| Preclinical Candidate Selection | Efficacy studies in disease-relevant animal models; Preliminary safety and toxicology assessments | Select the single most promising compound to advance toward formal preclinical development and IND-enabling studies. eurofinsdiscovery.com |

Through this systematic process, an optimized lead from the this compound series can be selected as a preclinical candidate with a strong data package supporting its potential for efficacy and safety. eurofinsdiscovery.com

Synergistic Research Approaches and Combination Strategies with this compound in Preclinical Models

The therapeutic potential of a new chemical entity can often be enhanced through combination strategies. Once the primary mechanism of action and therapeutic profile of a this compound-based candidate are established, exploring synergistic interactions with other agents in preclinical models is a logical next step.

Potential combination strategies could include:

Combination with Standard-of-Care Agents: In an oncology context, if a derivative shows antiproliferative activity, it could be tested in combination with established chemotherapy agents or targeted therapies to look for synergistic cell-killing effects or the ability to overcome drug resistance.

Addressing Multiple Disease Pathways: In complex diseases like neuroinflammation or metabolic syndrome, a multi-target approach is often beneficial. A nicotinic acid derivative with potent anti-inflammatory effects could be combined with a drug that targets a different pathway, such as an antioxidant or a metabolic regulator, to achieve a greater therapeutic effect. For example, co-administration with progesterone (B1679170) has been shown to enhance functional recovery in models of brain injury through the modulation of inflammatory genes. mdpi.com

Pharmacokinetic Enhancement: A compound could be co-administered with a "booster" agent that inhibits its metabolism. This strategy, famously used in HIV therapy with ritonavir, can increase the exposure and duration of action of the primary drug, potentially allowing for lower or less frequent dosing.

Reducing Side Effects: If the lead compound has a known side effect, it could be combined with an agent that mitigates that specific effect. For example, the flushing effect of niacin is a well-known side effect that has been addressed with co-formulations.

The investigation of these combinations in preclinical disease models (e.g., xenograft models for cancer, inflammatory arthritis models, or transgenic models of Alzheimer's disease) is crucial. Such studies can provide a strong rationale for advancing a combination therapy into clinical trials, potentially offering a more effective treatment paradigm than monotherapy alone.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-6-(2-fluorophenyl)nicotinic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthetic routes for analogous nicotinic acid derivatives involve multi-step reactions, such as halogenation, Suzuki-Miyaura coupling, or nucleophilic substitution. For example, 2-(difluoromethyl)-6-phenylnicotinic acid is synthesized via palladium-catalyzed cross-coupling to introduce the aryl group . For this compound, a plausible route includes:

Amination : Introduce the amino group at position 2 via nitration followed by reduction.

Fluorophenyl Incorporation : Use Suzuki coupling with 2-fluorophenylboronic acid.

- Optimization : Adjust catalyst loading (e.g., Pd(PPh₃)₄), temperature (80–120°C), and solvent (DMF/EtOH) to improve yield. Monitor intermediates via TLC or HPLC .

Q. How can researchers characterize the structure of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for substituent effects. For example, the amino group at position 2 causes deshielding (~δ 6.3 ppm for NH₂ in DMSO-d₆), while the 2-fluorophenyl group shows splitting patterns (e.g., meta-fluorine at δ 7.4–7.8 ppm) .

- MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₂H₉FN₂O₂; calc. 232.07).

- IR : Identify carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

Q. What are the key considerations for designing experiments to evaluate the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors influenced by fluorinated nicotinic acids, such as kinases or NAD-dependent enzymes .

- Assay Design : Use fluorescence polarization for binding affinity or enzymatic inhibition assays (e.g., IC₅₀ determination).

- Controls : Include positive controls (e.g., nicotinic acid) and validate results with orthogonal methods (e.g., SPR vs. ITC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize the bioactivity of this compound?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with substituents at positions 4 or 5 (e.g., methyl, trifluoromethyl) to assess steric/electronic effects. Compare binding data to parent compound .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like NAD synthase. Validate with MD simulations .

- Example SAR Table :

| Substituent Position | Group | IC₅₀ (μM) | LogP |

|---|---|---|---|

| 2 | -NH₂ | 12.3 | 1.8 |

| 4 | -CF₃ | 8.7 | 2.1 |

| 6 | -Ph(2-F) | 10.5 | 1.9 |

Q. What methodologies are effective in resolving contradictory data regarding the compound’s receptor binding affinity?

- Methodological Answer :

- Data Triangulation : Combine SPR, ITC, and enzymatic assays to confirm binding constants. For example, discrepancies in values may arise from assay buffer conditions (e.g., ionic strength) .

- Error Analysis : Use statistical tools (e.g., Bland-Altman plots) to identify systematic biases between techniques.

- Case Study : If one study reports (SPR) and another (ITC), re-evaluate ligand immobilization effects or competition with endogenous ligands .

Q. How can computational chemistry tools be applied to predict the interaction mechanisms of this compound with enzymes?

- Methodological Answer :

- Docking Studies : Use Schrödinger Maestro to model interactions with NAD synthase. Focus on hydrogen bonds between the amino group and Asp-120 or π-stacking with Phe-98 .

- Free Energy Calculations : Apply MM-GBSA to estimate binding energy contributions (e.g., ΔG = -9.2 kcal/mol).

- Pharmacophore Mapping : Identify critical features (e.g., amino group, fluorophenyl ring) using Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.